
(1'S,2R,3R)-Defluoro Fosaprepitant Dimeglumine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine is an isomer of Fosaprepitant, which is a selective neurokinin-1 (NK-1) receptor antagonist used as an antiemetic drug. This compound is particularly significant in the field of medicinal chemistry due to its role in preventing chemotherapy-induced nausea and vomiting.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The synthetic route typically starts with the preparation of the morpholine ring, followed by the introduction of the trifluoromethylphenyl and fluorophenyl groups. The final steps involve the formation of the triazolone ring and the attachment of the phosphonic acid group.
Industrial Production Methods
Industrial production of (1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired isomer.
化学反应分析
Types of Reactions
(1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
(1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects beyond antiemesis, such as in the treatment of other conditions involving the NK-1 receptor.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
作用机制
The mechanism of action of (1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine involves its binding to the NK-1 receptor, thereby blocking the action of substance P, a neuropeptide associated with nausea and vomiting. This inhibition prevents the transmission of signals that trigger these symptoms. The molecular targets include the NK-1 receptors in the central nervous system, and the pathways involved are related to the emetic response.
相似化合物的比较
Similar Compounds
Fosaprepitant: The parent compound, also an NK-1 receptor antagonist.
Aprepitant: Another NK-1 receptor antagonist used for similar therapeutic purposes.
Rolapitant: A structurally different NK-1 receptor antagonist with a longer half-life.
Uniqueness
(1’S,2R,3R)-Defluoro Fosaprepitant Dimeglumine is unique due to its specific stereochemistry, which may influence its binding affinity and pharmacokinetic properties. This stereoisomer may offer advantages in terms of efficacy, safety, and patient tolerance compared to other similar compounds.
属性
分子式 |
C30H40F6N5O11P |
|---|---|
分子量 |
791.6 g/mol |
IUPAC 名称 |
[3-[[(2S,3S)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H23F6N4O6P.C7H17NO5/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)39-20-19(14-5-3-2-4-6-14)32(7-8-38-20)12-18-30-21(34)33(31-18)40(35,36)37;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H,30,31,34)(H2,35,36,37);4-13H,2-3H2,1H3/t13-,19-,20-;4-,5+,6+,7+/m00/s1 |
InChI 键 |
BLKGRNBEVDABEV-ZFYQWLDTSA-N |
手性 SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
规范 SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=CC=C4.CNCC(C(C(C(CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



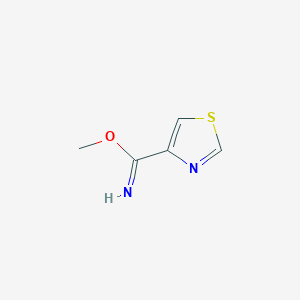

![2,3-Dihydro-N-(4-methoxy-2-methylphenyl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1H-indole-1-carboxamide](/img/structure/B13857519.png)

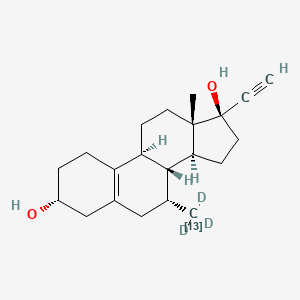
![1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide](/img/structure/B13857532.png)
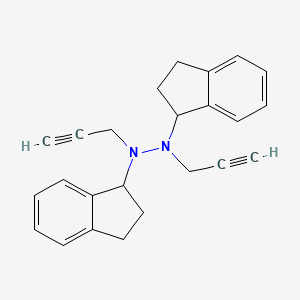
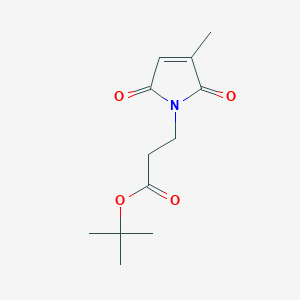
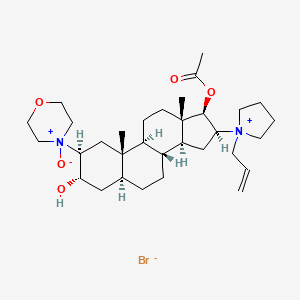
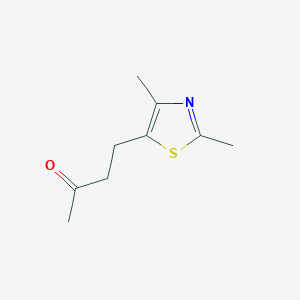
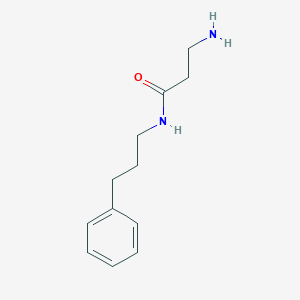
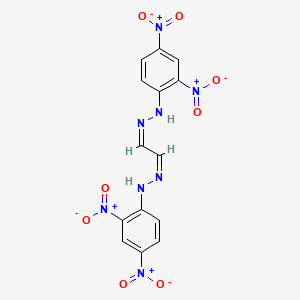
![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate](/img/structure/B13857587.png)
